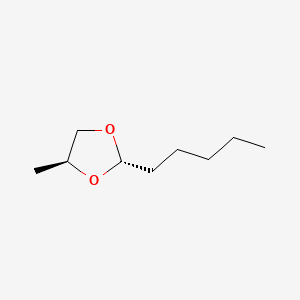

trans-4-Methyl-2-pentyl-1,3-dioxolane

Beschreibung

trans-4-Methyl-2-pentyl-1,3-dioxolane is a specific stereoisomer of a substituted 1,3-dioxolane (B20135). The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. This particular isomer has the methyl group at the 4-position and the pentyl group at the 2-position in a trans configuration relative to each other across the ring. While often found in mixtures with its cis counterpart, the study of the pure trans isomer is crucial for understanding the subtleties of its formation and properties.

Interactive Data Table: Properties of 4-Methyl-2-pentyl-1,3-dioxolane (B74465)

| Property | Value | Source |

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| Boiling Point | 82.0 °C at 18.00 mm Hg | nih.gov |

| Density | 0.893-0.901 g/cm³ | nih.gov |

| Refractive Index | 1.418-1.425 | nih.gov |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils. | nih.gov |

| Odor | Mild, fruity, pear-like. | nih.gov |

This compound is a member of the cyclic acetal (B89532) family. libretexts.org Cyclic acetals are formed from the reaction of a carbonyl compound (an aldehyde or a ketone) with a diol (an alcohol with two hydroxyl groups). wikipedia.org In the case of this specific compound, the carbonyl precursor is hexanal (B45976), and the diol is 1,2-propanediol.

The formation of cyclic acetals is a reversible, acid-catalyzed reaction. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to an oxocarbenium ion, which is then attacked by the second hydroxyl group of the diol to form the cyclic acetal ring. wikipedia.org

The stereochemistry of the resulting dioxolane, whether cis or trans, is determined by the stereochemistry of the starting diol and the reaction conditions, which can favor either kinetic or thermodynamic control. wikipedia.org

Dioxolane systems are of considerable importance in several areas of chemistry:

Protecting Groups: 1,3-dioxolanes are widely used as protecting groups for aldehydes and ketones in multi-step organic synthesis. nih.gov Their stability in neutral to basic conditions allows for chemical modifications on other parts of a molecule without affecting the carbonyl group. nih.gov The acetal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl compound. nih.gov

Chiral Auxiliaries: When formed from chiral diols, dioxolanes can serve as chiral auxiliaries, influencing the stereochemical outcome of subsequent reactions.

Biologically Active Molecules: The 1,3-dioxolane moiety is a structural component in numerous biologically active compounds, including pharmaceuticals with antifungal, antiviral, and antineoplastic properties. nih.gov

Industrial Applications: Dioxolanes are utilized as solvents, fragrances, and in the polymer industry. nih.govulprospector.com For instance, 4-Methyl-2-pentyl-1,3-dioxolane (as a mix of isomers) is recognized as a flavoring agent. nih.gov

The specific academic interest in the trans isomer of 4-Methyl-2-pentyl-1,3-dioxolane stems from several key areas of chemical research:

Stereoselective Synthesis: The synthesis of a specific stereoisomer like the trans form presents a challenge in stereoselective synthesis. Research in this area aims to develop catalytic methods and reaction conditions that favor the formation of one isomer over another. researchgate.net This often involves exploring the principles of kinetic versus thermodynamic control. wikipedia.org Under kinetic control, the product that forms faster is favored, while under thermodynamic control, the more stable product predominates. masterorganicchemistry.com The relative stability of the cis and trans isomers of substituted dioxolanes can be influenced by steric interactions between the substituents.

Conformational Analysis: The study of the three-dimensional arrangement of atoms (conformation) of the trans isomer provides insights into its physical and chemical properties. The five-membered dioxolane ring is not planar and can adopt various conformations, such as envelope and twist forms. The preferred conformation of the trans isomer will influence its reactivity and interactions with other molecules.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26563-75-7 |

|---|---|

Molekularformel |

C9H18O2 |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

(2S,4S)-4-methyl-2-pentyl-1,3-dioxolane |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |

InChI-Schlüssel |

GWMSIWCZZKMUQM-IUCAKERBSA-N |

Isomerische SMILES |

CCCCC[C@H]1OC[C@@H](O1)C |

Kanonische SMILES |

CCCCCC1OCC(O1)C |

Herkunft des Produkts |

United States |

Stereochemical Elucidation and Conformational Analysis of Trans 4 Methyl 2 Pentyl 1,3 Dioxolane

Fundamental Principles of 1,3-Dioxolane (B20135) Stereochemistry

The 1,3-dioxolane ring is a five-membered heterocycle related to cyclopentane. Unlike the relatively rigid chair conformation of six-membered rings like cyclohexane, five-membered rings are characterized by a high degree of conformational flexibility. The most stable conformations of the 1,3-dioxolane ring are typically non-planar, existing in a dynamic equilibrium between various "envelope" and "twist" (or "half-chair") forms to minimize torsional and steric strain.

In an envelope conformation (C_s symmetry), one atom is out of the plane of the other four. In a twist conformation (C_2 symmetry), two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is very low, leading to a phenomenon known as pseudorotation, where the "pucker" of the ring appears to rotate around the ring.

The introduction of substituents onto the ring influences the conformational equilibrium. Bulky substituents tend to occupy positions that minimize steric interactions with other groups, thereby favoring certain conformers over others. However, research has shown that for many substituted 1,3-dioxolanes, the energy differences between diastereoisomers are often small. acs.org

Structural Isomerism and Diastereomeric Considerations for trans-4-Methyl-2-pentyl-1,3-dioxolane

The nomenclature "4-Methyl-2-pentyl-1,3-dioxolane" describes a 1,3-dioxolane ring substituted with a methyl group at position 4 and a pentyl group at position 2. These positions, along with the carbon at position 5, are key to its stereochemistry.

The terms cis and trans describe the relative orientation of the substituents at positions 2 and 4. In the trans isomer, the methyl group at C4 and the pentyl group at C2 are on opposite sides of the mean plane of the dioxolane ring. This arrangement has significant stereochemical implications.

The relative thermodynamic stability of cis and trans isomers in 2,4-disubstituted-1,3-dioxolanes has been a subject of detailed study. Through acid-catalyzed equilibration experiments, it has been determined that the free-energy differences between diastereoisomers are often small, typically in the range of 0.3-0.5 kcal/mol, with the cis isomer often being slightly more stable. acs.org This small energy difference underscores the conformational flexibility of the ring, where steric clashes can be accommodated through slight puckering adjustments. The trans configuration fixes the relative orientation of the two substituents, which in turn influences the preferred pseudorotational conformers of the five-membered ring.

The structure of this compound contains two stereogenic centers: at carbon C2 (bearing the pentyl group) and carbon C4 (bearing the methyl group). The presence of these two chiral centers means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

The two enantiomers of this compound are:

(2R, 4R)-4-Methyl-2-pentyl-1,3-dioxolane

(2S, 4S)-4-Methyl-2-pentyl-1,3-dioxolane

These enantiomers possess identical physical properties (e.g., boiling point, density, refractive index) and spectroscopic data in achiral environments. They differ only in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. A 1:1 mixture of these two enantiomers is known as a racemic mixture.

Advanced Spectroscopic Techniques for Configuration and Conformation Assignment

Determining the specific stereochemistry of molecules like this compound requires sophisticated analytical methods. Spectroscopic techniques are paramount in providing detailed structural information at the atomic level.

NMR spectroscopy is one of the most powerful tools for elucidating the structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and advanced techniques can reveal through-space and through-bond connectivities.

The trans configuration can often be confirmed using Nuclear Overhauser Effect (NOE) experiments, such as NOESY. mdpi.com An NOE is observed between protons that are close in space (typically < 5 Å). For the trans isomer, no NOE would be expected between the proton at C2 and the methyl protons at C4, as they are on opposite faces of the ring. Conversely, such an interaction would be possible in the cis isomer.

The chemical shifts of the ring protons and carbons are also diagnostic. The flexible nature of the dioxolane ring means that observed chemical shifts and coupling constants are a time-average of the contributing conformers. However, distinct differences exist between diastereomers. The table below presents representative, plausible ¹H and ¹³C NMR chemical shifts for this compound based on data for analogous structures.

Table 1: Representative NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Plausible δ (ppm) | Assignment | Plausible δ (ppm) |

| H2 (methine) | ~4.9 - 5.1 | C2 (acetal) | ~103 - 105 |

| H4 (methine) | ~4.0 - 4.2 | C4 (CH-O) | ~76 - 78 |

| H5 (methylene) | ~3.5 - 3.7 (one H) | C5 (CH₂-O) | ~70 - 72 |

| ~4.1 - 4.3 (one H) | C4-Methyl | ~16 - 18 | |

| C4-Methyl | ~1.2 - 1.4 | Pentyl C1' | ~34 - 36 |

| Pentyl Chain | ~0.9 - 1.6 | Pentyl C2' | ~24 - 26 |

| Pentyl C3' | ~31 - 33 | ||

| Pentyl C4' | ~22 - 24 | ||

| Pentyl C5' | ~13 - 15 |

Note: The data in this table are illustrative and based on typical chemical shift ranges for 2,4-disubstituted-1,3-dioxolanes. Actual values may vary depending on solvent and experimental conditions.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light, is a primary method for studying chiral molecules and determining enantiomeric excess.

A CD spectrum plots this differential absorption (Δε) against wavelength. Chiral molecules produce characteristic positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer.

However, the application of CD spectroscopy to simple alkyl-substituted 1,3-dioxolanes like this compound presents a significant challenge. The molecule lacks a strong chromophore—a part of the molecule that absorbs light in the accessible ultraviolet-visible range (typically > 200 nm). The relevant electronic transitions for the C-O bonds of the dioxolane ring occur at very short wavelengths, often below the cutoff for standard instrumentation. Therefore, obtaining a meaningful CD spectrum for this compound is difficult. The technique becomes much more powerful for dioxolane derivatives that contain chromophoric groups, such as aromatic rings, whose electronic transitions can be analyzed to determine the absolute configuration of nearby stereocenters. nih.gov

X-ray Crystallography of Derivatives for Absolute Configuration (if applicable)

For a molecule like this compound, which is a liquid at room temperature nih.gov, direct crystallization can be challenging. A common strategy to overcome this is to synthesize a crystalline derivative. This can be achieved by introducing a molecular moiety that promotes crystallization, such as a p-bromophenylurethane or a heavy atom-containing group. The resulting crystalline derivative can then be subjected to single-crystal X-ray diffraction analysis.

The diffraction pattern obtained from the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule, including their relative and absolute stereochemistry. For instance, X-ray diffraction has been successfully employed to confirm the absolute configuration of various substituted 1,3-dioxolan-4-ones, which are structurally related to the compound of interest. mdpi.com In such studies, the crystallographic data provides definitive proof of the stereochemical relationships between substituents on the dioxolane ring. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for a Substituted Dioxolane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 98.76(3) |

| Volume (ų) | 1358.9(9) |

| Z | 4 |

| Note: This is hypothetical data presented for illustrative purposes, based on typical values for organic molecules, as specific data for the target compound's derivatives are not available. |

Should a suitable crystalline derivative of this compound be prepared and analyzed, the resulting data would provide unequivocal evidence of its trans configuration and the absolute stereochemistry at C2 and C4 if a chiral precursor was used in its synthesis.

Computational Approaches to Conformational Landscape and Energy Minima

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for investigating the conformational landscape of molecules like this compound. These methods can provide detailed information about the preferred three-dimensional structures and their relative energies.

Molecular mechanics (MM) provides a simplified, yet effective, model to explore the conformational space of organic molecules. By treating atoms as spheres and bonds as springs, MM calculations can rapidly evaluate the steric and strain energies of numerous conformations. For the 1,3-dioxolane ring, the primary conformations are the envelope (or twist) forms, as a planar conformation is energetically unfavorable due to torsional strain. acs.org

For this compound, molecular mechanics simulations would involve systematically rotating the rotatable bonds, particularly the C-C bonds of the pentyl group and the C-O bonds of the dioxolane ring, to identify low-energy conformations. The steric bulk of the pentyl group would be a significant factor in determining the most stable arrangement. Generally, substituents on a five-membered ring prefer pseudo-equatorial positions to minimize steric interactions. libretexts.org

Molecular dynamics (MD) simulations can further elaborate on the conformational behavior by simulating the movement of the molecule over time at a given temperature. This approach can reveal the dynamic equilibrium between different conformations and the energy barriers for their interconversion.

Table 2: Calculated Relative Energies of a Hypothetical 2,4-disubstituted-1,3-dioxolane Conformer

| Conformer | Dihedral Angle (C5-O1-C2-O3) (°) | Relative Energy (kcal/mol) |

| A | 35 | 0.00 |

| B | -35 | 0.15 |

| C | 15 | 1.20 |

| D | -15 | 1.35 |

| Note: This is hypothetical data for illustrative purposes. |

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a higher level of theory and accuracy for studying molecular structures and energies. These methods explicitly consider the electronic structure of the molecule, providing a more detailed and reliable picture of its properties. researchgate.netiaea.org

For this compound, DFT calculations can be used to optimize the geometry of various possible conformers and calculate their relative energies with high precision. These calculations would likely confirm that the dioxolane ring adopts a non-planar, envelope-like conformation. The orientation of the methyl and pentyl groups would be optimized to minimize steric hindrance. The trans arrangement dictates that one group will be in a pseudo-axial orientation while the other is in a pseudo-equatorial position in the most stable envelope conformation.

Furthermore, quantum chemical calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular orbital energies, which are important for understanding its reactivity.

Table 3: Calculated Bond Lengths and Angles for a 1,3-Dioxolane Ring (Representative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O | 1.43 | O-C-O | 105.8 |

| C-C | 1.54 | C-O-C | 108.2 |

| Note: This data is representative of a generic 1,3-dioxolane ring and is provided for illustrative purposes. |

Advanced Synthetic Methodologies for Trans 4 Methyl 2 Pentyl 1,3 Dioxolane and Its Analogues

Acid-Catalyzed Acetalization of Diols and Carbonyl Precursors

The most common and direct method for synthesizing 1,3-dioxolanes is the acid-catalyzed acetalization of a 1,2-diol with an aldehyde or ketone. nih.gov For the synthesis of 4-Methyl-2-pentyl-1,3-dioxolane (B74465), this involves the reaction of 1,2-propanediol with hexanal (B45976). This reaction is reversible, and various strategies are employed to drive the equilibrium towards the product side, primarily through the removal of water.

Optimization of Reaction Conditions and Catalyst Selection (e.g., TsOH, BF3–Et2O, H2SO4)

The choice of acid catalyst is crucial for the efficiency of the acetalization reaction. Both Brønsted acids and Lewis acids are widely used to catalyze this transformation. nih.govrsc.org

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (TsOH) and sulfuric acid (H2SO4) are effective and commonly used catalysts. rsc.org They protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the diol. A standard procedure often involves refluxing the reactants in a solvent like toluene (B28343) with a Dean-Stark apparatus to continuously remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the dioxolane. rsc.org

Lewis Acids: Aprotic Lewis acids like boron trifluoride etherate (BF3–Et2O) are also highly effective catalysts for acetalization. scielo.br They coordinate to the carbonyl oxygen, activating the aldehyde for nucleophilic attack. BF3–Et2O is often used in stoichiometric amounts and can promote the reaction under milder conditions compared to some Brønsted acids. In a study on the stereoselective formation of substituted 1,3-dioxolanes, BF3·OEt2 was used to facilitate the reaction, highlighting its utility in complex syntheses. scielo.br

The selection of the optimal catalyst often depends on the specific substrates and desired reaction conditions. While TsOH is a cost-effective and robust catalyst, BF3–Et2O may offer advantages in terms of reaction rate and stereoselectivity in certain cases.

Table 1: Illustrative Comparison of Catalysts for Acetalization Reactions (Analogous Systems)

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |

| TsOH | Aldehyde/Ketone | 1,2-Ethanediol | Toluene | Reflux, Dean-Stark | High | rsc.org |

| BF3·OEt2 | cis-4-Octene | Acetic Acid/Silyl enol ether | CH2Cl2 | -80 °C to -30 °C | 62 | scielo.br |

| H2SO4 | Aldehyde/Ketone | 1,2-Diol | Not specified | Not specified | Good | General Knowledge |

Solvent Effects on Reaction Kinetics and Yield

Beyond azeotropic removal of water, the polarity of the solvent can also affect the reaction rate. For instance, in the synthesis of related acetals, the use of polar aprotic solvents has been explored. foodb.ca The solvent can influence the stability of the reaction intermediates, such as the protonated carbonyl or the hemiacetal, thereby affecting the activation energy of the reaction. In some cases, reactions can be performed under solvent-free conditions, which can offer environmental and practical advantages.

Transacetalization Strategies for Dioxolane Formation

Transacetalization is an alternative method for the synthesis of 1,3-dioxolanes that avoids the formation of water as a byproduct. This strategy involves the reaction of a diol with a pre-formed acetal (B89532), such as a dimethyl acetal of the corresponding aldehyde. The equilibrium is driven by the removal of the more volatile alcohol (e.g., methanol).

This approach can be particularly advantageous when dealing with sensitive substrates or when the direct acetalization is sluggish. The reaction is typically catalyzed by an acid, similar to direct acetalization. For example, the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane (B42991) has been studied using various solid acid catalysts. This method can offer higher reactivity and allow for milder reaction conditions compared to direct acetalization with the corresponding ketone.

Stereoselective Synthesis of the trans-Diastereomer

The reaction of 1,2-propanediol with hexanal can lead to a mixture of cis and trans diastereomers of 4-Methyl-2-pentyl-1,3-dioxolane. The control of diastereoselectivity to favor the trans isomer is a key aspect of advanced synthetic methodologies.

Chiral Catalyst Development for Asymmetric Acetalization

The use of chiral catalysts can enable the asymmetric synthesis of 1,3-dioxolanes, potentially influencing the diastereomeric ratio of the products. Chiral Brønsted acids and chiral Lewis acids have been developed for a variety of asymmetric transformations, including acetalizations. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been employed in the asymmetric synthesis of 1,3-dioxolanes through a formal [3+2] cycloaddition. scielo.br

While the primary goal of these catalysts is often to achieve high enantioselectivity, they can also influence the diastereoselectivity of the reaction. The chiral environment created by the catalyst can favor the formation of one diastereomer over the other. The development of catalysts that can effectively control the stereochemistry at both the C2 and C4 positions of the dioxolane ring is an active area of research.

Substrate-Controlled Stereoselectivity

In addition to catalyst control, the inherent stereochemistry of the starting materials can be used to direct the stereochemical outcome of the reaction. This is known as substrate-controlled stereoselectivity. In the synthesis of trans-4-Methyl-2-pentyl-1,3-dioxolane, the stereocenter in 1,2-propanediol can influence the facial selectivity of the nucleophilic attack on the aldehyde.

The formation of the trans isomer is often favored under thermodynamic control, as it minimizes steric interactions between the substituents at the C2 and C4 positions. By carefully selecting the reaction conditions (e.g., longer reaction times, elevated temperatures), it is possible to favor the formation of the more stable trans diastereomer. The relative stabilities of the cis and trans isomers can be influenced by the size of the substituents on the dioxolane ring.

Novel Synthetic Pathways to Substituted 1,3-Dioxolanes

Recent innovations in synthetic organic chemistry have provided new tools for constructing the 1,3-dioxolane (B20135) scaffold, enabling the synthesis of complex and specifically substituted analogues under milder and more controlled conditions.

Organometallic catalysis has emerged as a powerful strategy for dioxolane synthesis, often providing high yields and selectivity under mild conditions. A notable example is the use of methylrhenium trioxide (MTO), which effectively catalyzes the cycloaddition of epoxides with aldehydes or ketones to form 1,3-dioxolanes. rsc.org This reaction is highly atom-economical, as it involves the direct combination of two reactant molecules with no byproducts. The MTO-catalyzed process proceeds through a bis(alkoxy)rhenium complex intermediate, and critically, it occurs with a sequential double inversion of configuration at the epoxide carbons, resulting in the retention of the original stereochemistry of the epoxide substituents in the final dioxolane product. rsc.org

Other transition metal complexes have also proven effective. Ruthenium(III) chloride is another catalyst capable of converting epoxides to 1,3-dioxolanes. acs.org Iridium complexes, such as [Cp*Ir(NCMe)₃]²⁺, have been used to catalyze the addition of ketones to epoxides. acs.org Furthermore, chiral binaphthyldiimine-Ni(II) complexes can catalyze asymmetric 1,3-dipolar cycloadditions between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes, yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

The scope of organometallic reagents also includes main group organometallics. Formylating reagents derived from benzotriazole (B28993) and 2-ethoxydioxolane react efficiently with Grignard and organozinc reagents, demonstrating the utility of these reagents in creating substituted dioxolanes. organic-chemistry.org Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the addition of bromomagnesium 2-vinyloxy ethoxide to various aldehydes, producing functionalized and protected aldol (B89426) compounds containing the dioxolane moiety. organic-chemistry.org

Table 1: Selected Organometallic Catalysts in 1,3-Dioxolane Synthesis This table is interactive. Click on the headers to sort.

| Catalyst/Reagent | Reactants | Product Type | Key Features |

|---|---|---|---|

| Methylrhenium trioxide (MTO) | Epoxides + Carbonyls | 1,3-Dioxolanes | Atom-economical cycloaddition; Retention of stereochemistry. rsc.org |

| [Cp*Ir(NCMe)₃]²⁺ | Epoxides + Ketones | 1,3-Dioxolanes | Lewis acid catalysis. acs.org |

| RuCl₃ | Epoxides + Ketones | 1,3-Dioxolanes | Efficient conversion of epoxides. acs.org |

| Chiral Ni(II) Complex | Carbonyl Ylides + Aldehydes | cis-1,3-Dioxolanes | High diastereo- and enantioselectivity. organic-chemistry.org |

| Sc(OTf)₃ | Aldehydes + Bromomagnesium 2-vinyloxy ethoxide | Functionalized Dioxolanes | Catalyzes addition to form protected aldols. organic-chemistry.org |

| Grignard/Organozinc Reagents | Electrophilic Dioxolane Reagents | Substituted 1,3-Dioxolanes | Versatile C-C bond formation. organic-chemistry.org |

Radical chemistry offers unique pathways for the formation of cyclic structures, including 1,3-dioxolanes. These reactions often proceed under neutral conditions and can be initiated by various means, including thermally, with radical initiators, or via photoredox catalysis. One established method is atom-transfer radical cyclization (ATRC), where a radical generated by the homolytic cleavage of a carbon-halogen bond undergoes cyclization onto a tethered acceptor. rsc.org

A modern approach involves photoredox-mediated radical reactions. For instance, the coupling of an O-phenylalkynyl glycoside with a ketoacid can be initiated by an excited iridium(III) photocatalyst. pku.edu.cn This process generates an acyl radical that, after a series of steps including addition and intramolecular hydrogen atom transfer (HAT), leads to a glycosyl radical which undergoes a 5-exo-trig radical cyclization to form a spiroketal structure containing a dioxolane ring. pku.edu.cn The viability of a radical pathway in such transformations has been confirmed through trapping experiments with radical scavengers like TEMPO, which inhibit product formation. pku.edu.cn

Another strategy involves a thiol-promoted, metal-free radical chain process. This method achieves a redox-neutral, site-specific addition of the 1,3-dioxolane moiety to imines, yielding protected α-amino aldehydes. acs.orgorganic-chemistry.org While this example involves the reaction of a pre-formed dioxolane, it underscores the compatibility of the dioxolane ring with radical intermediates and highlights the potential for designing radical-based cyclization precursors for its synthesis.

The use of light or electricity to drive chemical reactions provides alternative energy inputs that can lead to unique reactivity and milder reaction conditions compared to traditional thermal methods.

Photochemical Methods Photocatalysis under visible light irradiation represents a particularly green and powerful tool. The acetalization of aldehydes to form dioxolanes can be achieved under neutral conditions using a catalytic amount of an organic dye, such as Eosin Y, as the photocatalyst. acs.org This method is effective for a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, including those that are sensitive to acid or sterically hindered, while leaving ketone functionalities intact. acs.org Photoredox catalysis, often employing iridium or ruthenium complexes and blue LED light, is also central to the radical cyclization reactions discussed previously, demonstrating the synergy between these novel synthetic fields. pku.edu.cn

Electrochemical Methods Electro-organic synthesis is a burgeoning field that uses electrical current to mediate redox reactions. organic-chemistry.orgrsc.org While the electrochemical synthesis of simple 1,3-dioxolanes via direct condensation is not yet widely reported, specific transformations have been developed. For example, an electrochemical process combined with organoselenium catalysis enables the synthesis of α-keto acetals from terminal alkynes and alcohols at room temperature without basic or metallic additives. researchgate.net It is noteworthy that a significant portion of the research in the electrochemistry of acetals has focused on the reverse reaction: the electrochemical deprotection of the carbonyl group under neutral conditions. organic-chemistry.orgnih.gov The continued development of electro-organic synthesis holds promise for future applications in the direct and green formation of 1,3-dioxolanes. rsc.org

Green Chemistry Approaches in Dioxolane Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes to 1,3-dioxolanes. Key areas of focus include the elimination of hazardous solvents, the use of renewable raw materials, and the development of highly efficient catalytic systems.

Eliminating organic solvents, which account for a large portion of chemical waste, is a primary goal of green chemistry. acs.org Solvent-free condensation of diols with carbonyl compounds to produce 1,3-dioxolanes has been successfully achieved using solid catalysts like silica (B1680970) gel, alumina, or phosphomolybdic acid under pressure or heating. rsc.orgorganic-chemistry.org

The use of renewable feedstocks is another cornerstone of sustainable synthesis. Glycerol, a byproduct of biodiesel production, is a key renewable platform chemical. nih.gov While glycerol is a 1,3-diol precursor, its derivative, 1,2-propanediol (propylene glycol), is the direct precursor for 4-methyl-1,3-dioxolanes. 1,2-propanediol can be produced from renewable resources. Dioxolanes themselves, derived from bio-based α-hydroxy acids (e.g., lactic acid) and bio-based aldehydes or ketones, are being explored as green, polar aprotic solvents, highlighting a circular economy approach. acs.org An innovative approach even utilizes plastic waste, specifically polyoxymethylene (POM), which can be depolymerized and reacted with bio-derived diols like propylene (B89431) glycol to form the corresponding 4-methyl-1,3-dioxolane (B94731). nih.gov

Table 2: Green Chemistry Strategies for 1,3-Dioxolane Synthesis This table is interactive. Click on the headers to sort.

| Green Approach | Reactants | Catalyst/Conditions | Key Advantage |

|---|---|---|---|

| Solvent-Free Reaction | Ethylene glycol + Carbonyls | Silica gel or Alumina / Pressure | Elimination of solvent waste. organic-chemistry.org |

| Renewable Feedstock | Glycerol (or derived diols) + Carbonyls | Acid catalysts (e.g., Amberlyst) | Use of bio-based, low-cost starting materials. organic-chemistry.orgnih.gov |

| Renewable Feedstock | α-Hydroxy acids + Carbonyls | p-Toluenesulfonic acid | Creates bio-based dioxolane products. acs.org |

| Waste Upcycling | Polyoxymethylene (POM) + Propylene Glycol | Bismuth triflate (Bi(OTf)₃) | Converts plastic waste into value-added chemicals. researchgate.netnih.gov |

| Bio-hybrid Synthesis | Biomass + CO₂ + H₂ | Chemoenzymatic cascade | Creates product from sustainable C1 sources and biomass. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Catalytic reactions are inherently superior to stoichiometric ones in this regard. The ideal synthesis of a 1,3-dioxolane from a diol and a carbonyl compound produces only water as a byproduct and is already highly atom-economical.

Certain synthetic strategies offer 100% atom economy. The organometallic-catalyzed cycloaddition of an epoxide with a carbonyl compound, for example, incorporates all atoms from both starting materials into the final 1,3-dioxolane product, generating no waste. rsc.org Similarly, transketalization, where a pre-existing ketal exchanges its diol or carbonyl component, proceeds without the liberation of water and can be highly efficient. organic-chemistry.org

The development of advanced catalytic systems is crucial for maximizing efficiency. The use of highly active and reusable solid acid catalysts, such as a super-strong solid acid loaded into a reaction-rectification coupling device, allows for mild reaction conditions, simple operation, and high production efficiency with minimal pollution. Furthermore, catalytic systems that enable the use of simple, abundant C1 sources like carbon dioxide and hydrogen to form the acetal bridge, as demonstrated in some chemoenzymatic cascades, represent a frontier in sustainable, atom-economical synthesis.

Mechanistic Investigations of Chemical Reactivity of Trans 4 Methyl 2 Pentyl 1,3 Dioxolane

Hydrolytic Stability and Mechanism of Acetal (B89532) Cleavage

The hydrolysis of acetals to their corresponding aldehydes or ketones and alcohols is a cornerstone reaction in organic chemistry, often utilized in the context of protecting groups. researchgate.netorganic-chemistry.org This transformation is typically catalyzed by acid, as acetals are generally stable under neutral or basic conditions. researchgate.net

The rate of acid-catalyzed hydrolysis of acetals, including trans-4-Methyl-2-pentyl-1,3-dioxolane, is highly dependent on the pH of the medium. researchgate.net The reaction kinetics are dramatically faster under acidic conditions. researchgate.net For instance, studies on related ketals have shown that a decrease in pH from 6.0 to 5.0 can lead to a nine-fold increase in the hydrolysis rate. researchgate.net The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the ring oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized carboxonium ion intermediate. researchgate.netchemistrysteps.com This step is often the rate-determining step of the reaction. researchgate.net Subsequent attack by water and deprotonation yields the hemiacetal, which then undergoes further hydrolysis to the final aldehyde and diol products. chemistrysteps.com

The structure of the acetal itself also influences the hydrolysis rate. researchgate.net Electron-donating groups at the 2-position of the dioxolane ring can stabilize the intermediate carboxonium ion, thereby increasing the rate of hydrolysis. The pentyl group in this compound, being an alkyl group, has a modest electron-donating effect.

A general kinetic model for acetal hydrolysis is consistent with the Michaelis-Menten kinetic model, particularly in catalyzed systems. osti.gov The rate of hydrolysis can be followed by monitoring the disappearance of the acetal or the appearance of the aldehyde product over time using techniques like NMR spectroscopy. researchgate.net

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis Rates of 1,3-Dioxolanes

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases significantly with decreasing pH researchgate.net | Acid catalysis is required to protonate an oxygen atom, creating a good leaving group. researchgate.netchemistrysteps.com |

| Substituents at C2 | Electron-donating groups increase the rate | Stabilization of the resonance-stabilized carboxonium ion intermediate. researchgate.net |

| Solvent | Polar, protic solvents facilitate the reaction | Water is a reactant and helps stabilize charged intermediates. |

The mechanism of acid-catalyzed acetal hydrolysis can proceed through different pathways, primarily the A-1 and A-2 mechanisms. osti.gov The A-1 mechanism involves a unimolecular rate-determining step where the protonated acetal cleaves to form a carboxonium ion and an alcohol molecule. osti.gov The A-2 mechanism, in contrast, involves a bimolecular rate-determining step where a water molecule attacks the protonated acetal. osti.gov

The transition state for the A-1 mechanism is characterized by the stretching and breaking of a C-O bond, leading to the formation of the planar carboxonium ion. For the A-2 mechanism, the transition state involves the simultaneous formation of a new C-O bond with the incoming water molecule and the breaking of the C-O bond of the leaving alcohol. osti.gov Solvent isotope effects and activation parameters can help distinguish between these mechanisms. For example, a negative entropy of activation and an inverse solvent isotope effect (k(H₂O)/k(D₂O) < 1) are suggestive of an A-2 mechanism. osti.gov

In the case of this compound, the hydrolysis would proceed through the formation of a key intermediate, the pentyl-substituted dioxolanylium ion. This carboxonium ion is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom. The stereochemistry of the methyl group at the 4-position can influence the conformation of the ring and potentially the accessibility of the oxygen atoms for protonation and subsequent cleavage.

Oxidation Reactions and Pathways

The oxidation of 1,3-dioxolanes can proceed via several pathways, often involving radical intermediates. A dominant pathway in the oxidation of 1,3-dioxolane (B20135) itself involves the formation of 1,3-dioxolanyl radicals through hydrogen atom abstraction. researchgate.net These radicals can then undergo ring-opening β-scission reactions, which are often the most favorable pathways. researchgate.net The presence of the heterocyclic oxygen atoms weakens the adjacent C-O bonds, leading to lower activation barriers for these ring-opening reactions. researchgate.net

For this compound, oxidation could be initiated by abstraction of a hydrogen atom from the C2 position, which is activated by the two adjacent oxygen atoms. The resulting radical could then undergo ring opening to form an ester radical. Alternatively, oxidation can lead to the formation of hydroperoxy species, which then decompose. researchgate.net The presence of the pentyl and methyl substituents would likely influence the regioselectivity of the initial hydrogen abstraction and the subsequent fragmentation pathways. Stronger oxidizing agents can cleave the acetal to form a hydroxy alkyl ester. organic-chemistry.org

Reduction Reactions and Pathways

The 1,3-dioxolane ring is generally stable to many reducing agents, which is a key reason for its use as a protecting group for carbonyls. thieme-connect.de However, under specific conditions, particularly with Lewis acids, reductive cleavage can occur. For example, the use of reducing agents like diisobutylaluminium hydride (DIBALH) or lithium aluminum hydride in the presence of a Lewis acid like aluminum chloride can lead to the reductive opening of the dioxolane ring to afford a mono-protected diol (an ether alcohol). researchgate.net The regioselectivity of this ring opening is influenced by the substitution pattern on the ring and the nature of the Lewis acid. researchgate.net

For this compound, reductive cleavage would likely yield derivatives of 1,2-propanediol. The specific product would depend on which C-O bond is cleaved.

Nucleophilic and Electrophilic Substitution Reactions on the Dioxolane Ring

Direct nucleophilic substitution on the unsubstituted carbon atoms of the dioxolane ring is generally difficult. However, reactions can occur if a leaving group is present. For instance, reactions involving derivatives of 1,3-dioxanes have shown that nucleophilic substitution can be accompanied by ring contraction, forming 1,3-dioxolane derivatives. rsc.org

Electrophilic reactions at the oxygen atoms are fundamental to the acid-catalyzed hydrolysis mechanism, where a proton acts as the electrophile. More complex electrophiles can also react. For example, 1,3-dioxolanes can react with electrophilic formylating reagents. organic-chemistry.org Additionally, the 1,3-dioxolane ring can participate in reactions to form new C-C bonds at the C2 position via radical addition to electron-deficient alkenes. nsf.gov Stereoselective reactions involving the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile, have also been reported. nih.gov

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition of 1,3-dioxolanes has been studied for simpler analogs such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane. acs.org These studies indicate that the decomposition is a homogeneous, unimolecular process that follows first-order kinetics. acs.org The mechanism is suggested to be a stepwise process, with the rate-determining step involving a concerted, non-synchronous four-centered cyclic transition state. acs.org This leads to the formation of an aldehyde (or ketone) and an unstable intermediate that rapidly decomposes. acs.org

For this compound, pyrolysis would be expected to initiate via a similar mechanism. The primary decomposition products would likely be hexanal (B45976) (from the C2-pentyl group) and propylene (B89431) oxide (derived from the 4-methyl-1,3-dioxolane (B94731) moiety). The Arrhenius parameters for the decomposition of related 2-alkyl-1,3-dioxolanes provide an indication of the expected reaction rates at elevated temperatures. acs.orgresearchgate.net

Table 2: Arrhenius Parameters for Thermal Decomposition of Related 1,3-Dioxolanes

| Compound | log(A / s⁻¹) | Eₐ (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459–490 |

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459–490 |

Data from a study on the gas-phase thermal decomposition of related compounds. acs.org

Gas-Phase Kinetics and Product Analysis

Detailed experimental studies on the gas-phase kinetics and product analysis of this compound are not readily found in published literature. However, studies on the pyrolysis of other alkyl-substituted 1,3-dioxolanes suggest that thermal decomposition would likely proceed through radical chain mechanisms. osti.gov The initiation would involve the homolytic cleavage of the weakest bonds in the molecule. The subsequent propagation steps would lead to a variety of smaller molecules.

For this compound, the expected major pyrolytic pathways would likely involve the fragmentation of the dioxolane ring and the pentyl side chain. Product analysis from such reactions would be expected to yield a complex mixture of smaller alkanes, alkenes, aldehydes, and other oxygenated species. The specific distribution of these products would be dependent on the reaction temperature, pressure, and the presence of any catalysts or inhibitors.

Identification of Reaction Intermediates

The identification of reaction intermediates in the gas-phase reactions of this compound would be crucial for elucidating the reaction mechanism. Based on studies of similar acetals, the formation of oxocarbenium ions is a common intermediate in acid-catalyzed reactions. wikipedia.orgmasterorganicchemistry.com In radical-mediated processes, a variety of carbon-centered and oxygen-centered radicals would be expected.

For instance, in mass spectrometry, the fragmentation of 1,3-dioxolanes often proceeds through the formation of a stabilized oxocarbenium ion. The electron ionization mass spectrum of this compound would likely show characteristic fragments resulting from the loss of alkyl radicals from the C2 and C4 positions.

Table 1: Predicted Major Mass Spectral Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 158 | [C₉H₁₈O₂]⁺• | Molecular Ion |

| 101 | [C₅H₉O₂]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 87 | [C₄H₇O₂]⁺ | Loss of hexyl radical from a rearranged intermediate |

| 57 | [C₄H₉]⁺ | Pentyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

This table is predictive and based on general fragmentation patterns of similar molecules.

Radical Reactions and Their Role in Transformations

Radical reactions play a significant role in the transformation of 1,3-dioxolanes. acs.org The C2 position of the dioxolane ring is particularly susceptible to hydrogen atom abstraction, leading to the formation of a dioxolanyl radical. This radical can then undergo various reactions, including addition to unsaturated systems or fragmentation.

The study of radical cations of acetals has shown that carbon-carbon bond cleavage is a key fragmentation pathway. princeton.eduacs.org For the radical cation of this compound, formed, for example, under electron ionization conditions or through photo-induced electron transfer, several C-C bond cleavage reactions can be envisioned.

The cleavage of the C-C bond between the C2 carbon of the dioxolane ring and the pentyl group would be a probable event, leading to a stable oxocarbenium ion and a pentyl radical. Additionally, fragmentation of the pentyl chain itself could occur. The relative rates of these cleavage reactions would be influenced by the stability of the resulting radical and cationic fragments. Research on other 2-substituted oxazolidines has demonstrated that C-C bond cleavage from the radical cation is a viable pathway for generating alkyl radicals. acs.org

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. acs.orgnih.govnih.gov While no specific isotopic labeling studies on this compound have been found, such experiments could provide definitive evidence for the proposed fragmentation pathways.

For example, deuterium (B1214612) labeling at specific positions of the pentyl chain or the dioxolane ring would allow for the tracking of atoms during mass spectral fragmentation or thermal decomposition. The analysis of the resulting labeled products would help to distinguish between different mechanistic hypotheses, such as rearrangements versus direct cleavages. The use of ¹⁸O labeling in the dioxolane ring could clarify the fate of the oxygen atoms during the reaction.

Advanced Analytical Chemistry for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of trans-4-Methyl-2-pentyl-1,3-dioxolane, a compound often found in complex mixtures such as flavor and fragrance formulations. azolifesciences.comresearchgate.net Both gas and liquid chromatography are pivotal in isolating and quantifying this compound.

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a primary technique for the analysis of volatile compounds like this compound. nih.govscirp.org The selection of the GC column is critical for achieving separation from structurally similar compounds. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or similar), is often a starting point for the analysis of such acetals. The retention of the compound is governed by its boiling point and its interaction with the stationary phase. For complex mixtures, temperature programming is employed to ensure adequate separation and reasonable analysis times. acs.org While specific experimental retention times for this compound are not widely published, its analysis would follow standard protocols for flavor acetals. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or for preparative scale purification. A reverse-phase (RP) HPLC method is suitable for this compound. sielc.com A typical RP-HPLC system would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For detection, a UV detector may have limited use due to the lack of a strong chromophore in the molecule, making a refractive index detector (RID) or coupling to a mass spectrometer (LC-MS) more appropriate.

Table 1: Representative Chromatographic Conditions for Dioxolane Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar | C18 reverse-phase (e.g., Newcrom R1) |

| Mobile/Carrier Gas | Helium or Nitrogen | Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Refractive Index Detector (RID), Mass Spectrometer (MS) |

| Typical Application | Purity assessment, quantification in volatile mixtures | Preparative separation, analysis of non-volatile impurities |

This table presents typical conditions for the analysis of 1,3-dioxolane (B20135) derivatives and may be adapted for this compound.

This compound possesses two chiral centers at positions 2 and 4 of the dioxolane ring. The trans configuration refers to the relative orientation of the methyl and pentyl groups. This results in the existence of a pair of enantiomers: (2R,4R) and (2S,4S). Distinguishing and quantifying these enantiomers is crucial, as they may exhibit different biological activities.

Chiral chromatography is the method of choice for this purpose. Chiral Gas Chromatography (GC) using capillary columns coated with a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers of volatile compounds like dioxolanes. nih.govgcms.cz Modified cyclodextrins are common CSPs for this type of separation. nih.govnih.gov For instance, a stationary phase like 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to be effective for the enantiomeric separation of other 2,4-disubstituted-1,3-dioxolanes. nih.gov

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. nih.gov Amylose-based chiral stationary phases have demonstrated success in the enantioseparation of 1,3-dioxolane derivatives. nih.gov The choice of the mobile phase modifier is a critical parameter in achieving optimal resolution between the enantiomers. nih.gov

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry is an indispensable tool for the structural characterization of this compound. It provides information on the molecular weight and the fragmentation pattern, which aids in confirming the compound's identity.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which is a definitive piece of evidence for the compound's identity. For this compound, the molecular formula is C₉H₁₈O₂. nih.gov The theoretical monoisotopic mass can be calculated and compared with the experimental value obtained from HRMS. Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range for a confident identification. HRMS is particularly valuable in distinguishing between isomers that have the same nominal mass but different elemental compositions, although this is not the case for the stereoisomers of this compound. nih.govlcms.cz

Table 2: High-Resolution Mass Spectrometry Data for C₉H₁₈O₂

| Parameter | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Monoisotopic Mass | 158.13068 Da |

| Typical HRMS Adducts | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 159.13796 |

| Calculated m/z for [M+Na]⁺ | 181.11990 |

Data sourced from PubChem (CID 15336) and PubChemLite. nih.govnist.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed structural information. In the electron ionization (EI) mass spectrum of 4-methyl-2-pentyl-1,3-dioxolane (B74465), a prominent fragmentation pathway involves the cleavage of the pentyl group. The fragmentation of 1,3-dioxolanes often proceeds through the loss of substituents at the C2 position. A characteristic fragmentation would be the loss of the pentyl radical (•C₅H₁₁) to yield a stable fragment ion. Another common fragmentation pathway for cyclic acetals is the cleavage of the dioxolane ring itself.

Based on the fragmentation patterns of similar 2-alkyl-4-methyl-1,3-dioxolanes, a plausible fragmentation for this compound would include the ions listed in the table below. The base peak in the GC-MS of 4-methyl-2-pentyl-1,3-dioxolane is reported to be at m/z 87. nih.gov

Table 3: Plausible Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the C4 position |

| 87 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical from the C2 position |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl fragment or acetyl fragment from ring cleavage |

This table is based on general fragmentation patterns of 1,3-dioxolanes and related acetals. libretexts.orglibretexts.org

Various machine learning models and theoretical calculations are used to predict CCS values based on the 2D or 3D structure of the molecule. nih.gov For this compound, predicted CCS values for different adducts have been calculated and are available in public databases.

Table 4: Predicted Collision Cross Section (CCS) Values for 4-Methyl-2-pentyl-1,3-dioxolane

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.13796 | 136.5 |

| [M+Na]⁺ | 181.11990 | 142.7 |

| [M-H]⁻ | 157.12340 | 140.7 |

| [M+NH₄]⁺ | 176.16450 | 156.8 |

| [M+K]⁺ | 197.09384 | 144.3 |

Data sourced from PubChemLite, calculated using CCSbase. nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

While a specific, publicly available, peer-reviewed FTIR spectrum for this compound is not readily found, the characteristic absorption bands can be predicted based on the analysis of similar 1,3-dioxolane and alkane structures. docbrown.infonist.gov The key functional groups and their expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C-H (Alkyl) | Bending | 1365-1480 | Medium |

| C-O (Acetal) | Stretching | 1070-1140 | Strong |

| Dioxolane Ring | Breathing/Deformation | ~940 | Medium |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of complex mixtures and the definitive identification of individual components. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from other components in a gas chromatograph based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which allows for highly confident identification.

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for 4-methyl-2-pentyl-1,3-dioxolane. nih.gov The key mass spectral peaks are summarized in the following table.

| m/z | Interpretation | Relative Intensity |

|---|---|---|

| 87 | Base Peak (Most Abundant Fragment) | 100 |

| 59 | Second Highest Peak | - |

| 41 | Third Highest Peak | - |

Data sourced from PubChem CID 15336. nih.gov

The fragmentation pattern is crucial for structural elucidation. For 1,3-dioxolane derivatives, fragmentation often involves cleavage of the bonds adjacent to the oxygen atoms and within the alkyl substituent. The base peak at m/z 87 likely corresponds to the loss of a pentyl radical from the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred hyphenated technique. mostwiedzy.plresearchgate.net While this compound is amenable to GC-MS, LC-MS could be employed for the analysis of related, less volatile impurities or in complex matrices. Since the target compound lacks a strong chromophore, detection using standard UV detectors can be challenging. nih.gov Therefore, mass spectrometric detection is essential. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or a Direct Electron Ionization (EI) interface for LC-MS could be suitable for such non-polar, non-chromophoric compounds. nih.gov Comprehensive profiling by LC-MS would involve separating the compound on a suitable reversed-phase or normal-phase column and analyzing the eluent by MS to identify the parent compound and any related substances.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. cuny.edu However, this compound does not possess a suitable chromophore, meaning it does not absorb significantly in the UV-Vis range. nih.gov This makes direct spectrophotometric quantification challenging.

Despite this limitation, indirect spectrophotometric methods could potentially be developed. One approach involves the derivatization of the compound to introduce a chromophoric group. For instance, the acetal (B89532) could be hydrolyzed back to its parent aldehyde (hexanal) and propylene (B89431) glycol. The resulting aldehyde could then be reacted with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a colored hydrazone that can be quantified spectrophotometrically. researchgate.net The concentration of the hydrazone would be stoichiometrically related to the initial concentration of the this compound.

Another possibility is the application of UV spectrophotometry for the quantification of aromatic impurities that might be present in the sample, as these would exhibit strong UV absorbance. However, for the direct and accurate quantification of the non-chromophoric target compound itself, techniques like GC-FID or GC-MS are generally more appropriate and sensitive. publisso.de

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to determine the electron density of a system, from which various properties, including its energy and structure, can be derived. For trans-4-Methyl-2-pentyl-1,3-dioxolane, DFT calculations can elucidate its stability, preferred conformations, and the nature of its chemical bonds.

Calculation of Spectroscopic Parameters

DFT is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. Key spectroscopic parameters that can be calculated include Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra).

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. Studies on related compounds, such as alkane-1,3-diols, have shown that DFT calculations can reproduce experimental NMR shifts with high correlation, although systematic deviations may occur. acs.org The accuracy of these predictions is dependent on the choice of the DFT functional and basis set. researchgate.net

Vibrational frequencies can also be calculated using DFT. These calculations provide information about the molecular vibrations and can aid in the assignment of peaks in experimental IR and Raman spectra. The calculated frequencies are typically for the harmonic approximation and may be scaled to better match experimental anharmonic frequencies.

Table 2: Predicted Spectroscopic Data for a Model 1,3-Dioxolane (B20135) Derivative (Illustrative)

| Parameter | Method | Basis Set | Calculated Value |

| ¹H NMR Chemical Shift (C2-H) | GIAO-B3LYP | 6-31G(d) | 4.8 ppm |

| ¹³C NMR Chemical Shift (C2) | GIAO-B3LYP | 6-31G(d) | 103.5 ppm |

| C-O Stretch Vibrational Frequency | B3LYP | 6-31G(d) | 1150 cm⁻¹ |

| C-H Stretch Vibrational Frequency | B3LYP | 6-31G(d) | 2950 cm⁻¹ |

Note: This table is for illustrative purposes and represents typical values for a simple 1,3-dioxolane.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to study its conformational flexibility. The 1,3-dioxolane ring itself can undergo conformational changes, and the pentyl chain can adopt numerous conformations. acs.org MD simulations can reveal the preferred conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. These models are widely used in drug discovery and toxicology, and also find application in the fragrance industry. Since this compound is known to have a fruity, pear-like odor, QSAR modeling can be used to understand the structural features responsible for this sensory property.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be topological, electronic, or physicochemical. Statistical methods are then used to find a correlation between the descriptors and the activity. For fragrance compounds, the "activity" is often the perceived odor character or intensity. Studies have successfully used QSAR to predict the odor of aliphatic esters and alcohols. nih.govasocse.org For a series of dioxolane derivatives, a QSAR model could be developed to predict their odor profiles based on descriptors such as molecular weight, logP, and various shape and electronic indices.

Predictive Modeling of Novel Dioxolane Structures and Reactivity

Computational chemistry can also be used in a predictive capacity to design novel dioxolane structures with desired properties and to anticipate their reactivity. For example, machine learning models are increasingly being used to predict the outcome of chemical reactions. rsc.org Such models could be trained on a dataset of known dioxolane formation reactions to predict the optimal conditions for the synthesis of new derivatives.

Furthermore, predictive models can be developed to estimate the properties of yet-unsynthesized dioxolane compounds. By combining DFT calculations with machine learning, it is possible to create models that can rapidly predict properties such as boiling point, solubility, and even odor character for a large number of virtual compounds. This approach can accelerate the discovery of new fragrance molecules or other functional materials based on the 1,3-dioxolane scaffold. The stereoselective synthesis of substituted 1,3-dioxolanes is an area where predictive modeling could guide the choice of substrates and catalysts to achieve a desired stereochemical outcome. nih.gov

Exploration of Dioxolane Derivatives and Analogues of Trans 4 Methyl 2 Pentyl 1,3 Dioxolane

Synthesis of Substituted Dioxolanes via Ring Modification

The synthesis of 1,3-dioxolanes is commonly achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. nih.govwikipedia.org For the parent compound, this would involve the reaction of hexanal (B45976) with propane-1,2-diol. Ring modification to create derivatives often involves using different starting materials in this fundamental reaction.

The identity of the substituents at the C2 and C4 positions of the dioxolane ring can be readily varied by choosing different starting materials. The pentyl group, a five-carbon alkyl substituent, can be replaced with other alkyl chains to modulate properties like lipophilicity. wikipedia.org

The incorporation of double or triple bonds (unsaturated moieties) into dioxolane derivatives can significantly alter their electronic properties and spatial conformation, which can in turn influence biological activity. This can be achieved by using starting materials that already contain unsaturation. For example, reacting an α,β-unsaturated aldehyde with a diol can place an unsaturated substituent at the C2 position of the dioxolane ring.

Another approach involves the functionalization of a pre-formed dioxolane ring. For instance, a substituent containing a hydroxyl group could be subsequently dehydrated to form a double bond, or an elimination reaction could be performed on a suitably functionalized alkyl chain. Ring-closing metathesis has also been employed as a sophisticated strategy to create complex bicyclic structures from dioxolane precursors containing multiple double bonds. nih.gov

Functionalization of the Dioxolane Ring System

Beyond altering the primary alkyl substituents, the dioxolane ring system can be functionalized with a wide array of chemical groups to create diverse derivatives. nih.gov This involves introducing functionalities that can impart specific chemical reactivity or biological recognition properties. Researchers have successfully linked various groups, including aryl, imidazole, triazole, pyrazole, and benzimidazole, to the 2, 4, or 5 positions of the 1,3-dioxolane (B20135) ring. nih.gov

These functionalizations are typically achieved by using starting materials (aldehydes or diols) that are pre-functionalized. For example, the reaction of salicylaldehyde (B1680747) with various diols has been used to synthesize a series of 1,3-dioxolanes bearing a phenolic hydroxyl group on an aromatic ring attached to C2. nih.govnih.gov Further reactions can then be carried out on this functional handle. For instance, ether or ester groups have been introduced at the 3 and 4 positions of the parent diol before its reaction to form the dioxolane ring, leading to derivatives with significant biological activity. nih.gov

Research into Analogues with Modified Ring Structures (e.g., Dioxanes)

A key area of analogue research involves modifying the core heterocyclic structure itself. The most common analogue of the five-membered 1,3-dioxolane is the six-membered 1,3-dioxane (B1201747). wikipedia.org These are typically synthesized from the reaction of a carbonyl compound with a 1,3-diol, such as propane-1,3-diol. organic-chemistry.org

Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation, which is conformationally more rigid than the envelope or twist conformations of 1,3-dioxolanes. thieme-connect.de This difference in three-dimensional structure can lead to different biological activities, even when the substituents are the same. researchgate.net For example, in the context of multidrug resistance (MDR) modulators, certain 1,3-dioxane derivatives have shown higher activity than their analogous 1,3-dioxolane counterparts. researchgate.net Research efforts have focused on the synthesis of novel 2,2-diphenyl-1,3-dioxane and 4,5-diphenyl-1,3-dioxolane derivatives in the search for effective MDR reversal agents. nih.govresearchgate.net The synthesis of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxanes has also been explored to evaluate their biological effects. finechem-mirea.ru

Biological Activity Assessment of Derivatives (e.g., Antimicrobial, Antifungal, Multidrug Resistance Modulators)

A primary motivation for synthesizing derivatives of trans-4-Methyl-2-pentyl-1,3-dioxolane and its analogues is the discovery of new bioactive compounds. The 1,3-dioxolane ring is a component of several pharmacologically active agents, including antifungal and antiviral drugs. researchgate.netresearchgate.net Derivatives are commonly screened for a range of biological effects.

Many compounds containing the 1,3-dioxolane structure exhibit broad-spectrum biological activities, including antibacterial and antifungal properties. nih.govconsensus.app For instance, a series of chiral and racemic 1,3-dioxolanes synthesized from salicylaldehyde showed significant antibacterial activity against Gram-positive bacteria like S. aureus, S. epidermidis, and E. faecalis, as well as the Gram-negative bacterium P. aeruginosa. nih.govnih.govresearchgate.net The same study found that nearly all the synthesized compounds exhibited excellent antifungal activity against Candida albicans. nih.govnih.govdoaj.org The antimicrobial activity of substituted 1,3-dioxolanes is often associated with their hydrophilic-hydrophobic balance. researchgate.net

Furthermore, 1,3-dioxolane and 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov MDR is a phenomenon where cancer cells become resistant to a broad range of chemotherapy drugs, often due to the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Certain novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 1,3-dioxane derivatives have been shown to reverse this resistance, with some showing better efficacy than established modulators. nih.govsigmaaldrich.com

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological function and for designing more potent molecules. nih.govnih.gov For dioxolane derivatives, SAR studies have revealed several key trends.

The nature and position of substituents on the dioxolane ring are critical determinants of bioactivity. nih.gov For example, in a study of salicylaldehyde-derived dioxolanes, antibacterial and antifungal activities varied significantly with the substituents on the ring. nih.gov The presence of two oxygen atoms in the dioxolane ring is thought to contribute significantly to bioactivity, potentially by forming hydrogen bonds with target sites, which enhances ligand-target interactions. researchgate.netresearchgate.netscilit.com

Lipophilicity also plays a crucial role. researchgate.net In the development of novel bacterial topoisomerase inhibitors, more lipophilic 1,3-dioxane derivatives were found to be more potent. nih.gov SAR studies on MDR modulators have explored how variations in the aromatic core, the linker, and the basic moiety of dioxolane and dioxane derivatives affect their ability to reverse resistance. nih.gov This systematic approach allows for the optimization of the lead structure to maximize biological effect.

Table of Antimicrobial Activity for Selected 1,3-Dioxolane Derivatives

| Compound/Derivative Description | Test Organism | Biological Activity (MIC in µg/mL) | Reference |

| Salicylaldehyde-derived Dioxolane (Compound 4) | S. aureus | 312.5 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 4) | S. epidermidis | 625 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 4) | E. faecalis | 625 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 4) | P. aeruginosa | >2500 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 4) | C. albicans | 156.25 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 5) | S. aureus | 625 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 5) | S. epidermidis | 1250 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 5) | C. albicans | 156.25 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 6) | S. aureus | 625 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 6) | P. aeruginosa | 1250 | researchgate.net |

| Salicylaldehyde-derived Dioxolane (Compound 6) | C. albicans | 156.25 | nih.gov |

| Salicylaldehyde-derived Dioxolane (Compound 8) | P. aeruginosa | 1250 | researchgate.net |

| Salicylaldehyde-derived Dioxolane (Compound 8) | C. albicans | 156.25 | nih.gov |

Mechanistic Studies of Biological Interactions at a Molecular Level (non-clinical)

The molecular mechanisms underpinning the biological activities of 1,3-dioxolane derivatives are a subject of ongoing scientific investigation. While specific mechanistic data for this compound at the molecular level is not extensively documented in publicly available research, broader studies on related dioxolane analogues provide valuable insights into their potential biological interactions. These investigations suggest that the biological effects of dioxolane compounds are closely linked to their molecular structure, including the nature and positioning of substituents on the dioxolane ring.

General biological activities observed for various 1,3-dioxolane derivatives include antibacterial, antifungal, and multidrug resistance (MDR) modulation. nih.govnih.gov The structural features of these molecules dictate their interactions with biological targets, influencing their potency and spectrum of activity.

Interaction with Biological Membranes and Proteins

The lipophilicity and stereochemistry of dioxolane derivatives are critical factors in their biological activity. For instance, the presence of alkyl or aryl groups can modulate how these compounds interact with and permeate cell membranes. The oxygen atoms within the dioxolane ring can act as hydrogen bond acceptors, potentially facilitating interactions with amino acid residues in protein binding sites. mdpi.com

In the context of antibacterial and antifungal activity, it is hypothesized that dioxolane derivatives may disrupt the integrity of microbial cell membranes or interfere with essential enzymatic processes. Studies on a range of 1,3-dioxolane derivatives have demonstrated significant activity against various bacterial and fungal strains. nih.gov The specific molecular targets for these antimicrobial actions are an area of active research.

Modulation of P-glycoprotein

A notable biological interaction of some dioxolane derivatives is their ability to modulate the function of P-glycoprotein (P-gp), a membrane-bound efflux pump that plays a crucial role in multidrug resistance in cancer cells. nih.gov Certain 2,2-diphenyl-1,3-dioxolane derivatives have been shown to interact with P-gp, thereby inhibiting its function and resensitizing cancer cells to chemotherapeutic agents. The precise binding mode and the key intermolecular interactions responsible for this inhibition are yet to be fully elucidated at a high-resolution structural level.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies on various series of 1,3-dioxolane derivatives have provided some general principles governing their biological effects. For example, the nature of the substituent at the 2-position of the dioxolane ring has been shown to be a key determinant of activity. In one study, the introduction of long alkyl chains at this position was explored in the synthesis of chiral and racemic 1,3-dioxolanes, which were subsequently tested for antimicrobial activity. nih.gov

While detailed mechanistic studies with specific binding data and molecular structures for this compound are not currently available, the broader research on dioxolane analogues suggests a rich area for future investigation into their molecular interactions with biological systems.

Table of Investigated Biological Activities of Dioxolane Derivatives